Product packaging for 2-[(2-Fluorophenyl)sulfonyl]acetohydrazide(Cat. No.:CAS No. 1325307-28-5)

2-[(2-Fluorophenyl)sulfonyl]acetohydrazide

Cat. No.: B2480139
CAS No.: 1325307-28-5
M. Wt: 232.23
InChI Key: KHULBPIWPMCVKH-UHFFFAOYSA-N
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Description

Significance of the Sulfonyl Hydrazide Moiety in Medicinal Chemistry

The sulfonyl hydrazide moiety is a versatile functional group that has garnered considerable attention in medicinal chemistry. ontosight.airsc.org These compounds are recognized for their role as key building blocks in the synthesis of a wide array of heterocyclic compounds. researchgate.netnih.gov Beyond their synthetic utility, sulfonyl hydrazides are known to exhibit a broad spectrum of pharmacological activities.

The inherent structural features of the sulfonyl hydrazide group, particularly its ability to act as a hydrogen bond donor and acceptor, allow for effective interactions with biological targets such as enzymes and receptors. ontosight.ai This has led to the development of sulfonyl hydrazide derivatives with demonstrated anti-inflammatory, antibacterial, and anticancer properties. ontosight.ai

Table 1: Representative Biological Activities of Sulfonyl Hydrazide Derivatives

Biological ActivityExample Compound ClassReference
Anti-inflammatoryPhenylsulfonyl hydrazides ontosight.ai
AntibacterialBenzenesulfonohydrazide derivatives ontosight.ai
AnticancerArylsulfonyl hydrazones ontosight.ai
Carbonic Anhydrase InhibitionSubstituted benzenesulfonamides ontosight.ai

This table presents general findings for the sulfonyl hydrazide class and not specific data for 2-[(2-Fluorophenyl)sulfonyl]acetohydrazide.

Contextualizing Fluorinated Phenyl Groups in Bioactive Molecules

The incorporation of fluorine into drug candidates is a well-established strategy in modern medicinal chemistry. mdpi.comresearchgate.net The introduction of a fluorine atom onto a phenyl ring, as seen in this compound, can profoundly influence a molecule's physicochemical and pharmacokinetic properties. mdpi.comresearchgate.net

One of the primary reasons for fluorination is to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. mdpi.com This can lead to an increased half-life and improved bioavailability of a drug. Furthermore, the high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, which can in turn affect the molecule's solubility, membrane permeability, and binding affinity to its target. researchgate.netmdpi.com The small size of the fluorine atom allows it to often be substituted for a hydrogen atom without causing significant steric hindrance. benthamscience.com

Table 2: Effects of Phenyl Group Fluorination on Molecular Properties

PropertyEffect of FluorinationRationale
Metabolic StabilityIncreasedResistance to enzymatic oxidation mdpi.com
BioavailabilityOften ImprovedEnhanced metabolic stability and altered lipophilicity researchgate.net
Binding AffinityCan be enhancedAltered electronic properties and potential for new interactions benthamscience.com
pKaModifiedInductive effect of the electronegative fluorine atom mdpi.com

This table outlines general principles of fluorination in drug design.

Overview of Potential Research Trajectories for this compound and its Analogues

Given the established biological relevance of both the sulfonyl hydrazide moiety and fluorinated phenyl groups, this compound and its analogues represent a promising area for future research. Several potential trajectories can be envisioned:

Antimicrobial Drug Discovery: The known antibacterial properties of sulfonyl hydrazides suggest that this compound could be explored as a lead for the development of new antibiotics. ontosight.ai The fluorine substituent could enhance potency and pharmacokinetic properties.

Anticancer Agent Development: Many anticancer agents incorporate sulfonyl groups and fluorinated rings. Investigating the cytotoxic effects of this compound against various cancer cell lines would be a logical next step. ontosight.ai

Enzyme Inhibition Studies: The sulfonyl hydrazide core can act as a scaffold for designing inhibitors of specific enzymes. ontosight.ai Screening this compound against a panel of enzymes, such as carbonic anhydrases or kinases, could reveal novel biological activities.

Chemical Probe Development: The compound could be modified to create chemical probes for studying biological pathways. The fluorinated phenyl group can be advantageous for techniques like 19F-NMR spectroscopy.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9FN2O3S B2480139 2-[(2-Fluorophenyl)sulfonyl]acetohydrazide CAS No. 1325307-28-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-fluorophenyl)sulfonylacetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O3S/c9-6-3-1-2-4-7(6)15(13,14)5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHULBPIWPMCVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Derivatization and Scaffold Modification Strategies for 2 2 Fluorophenyl Sulfonyl Acetohydrazide

Synthesis of Novel Analogs for Structure-Activity Relationship Studies

The systematic modification of a lead compound is a cornerstone of medicinal chemistry, aimed at understanding the relationship between chemical structure and biological activity. For 2-[(2-Fluorophenyl)sulfonyl]acetohydrazide, the primary sites for modification are the terminal nitrogen of the hydrazide group and the hydrazide functional group itself.

Introduction of Aromatic and Heterocyclic Substituents

While specific SAR studies on this compound are not widely documented, the introduction of diverse aromatic and heterocyclic moieties is a common strategy to explore the chemical space around a core scaffold. nih.govnih.gov Such modifications can influence properties like target binding affinity, selectivity, and pharmacokinetics by introducing new steric, electronic, and hydrogen-bonding features.

New substituents can be introduced at the terminal nitrogen of the hydrazide via N-acylation or N-alkylation. For instance, reacting the hydrazide with various substituted benzoyl chlorides or heterocyclic carbonyl chlorides would yield N,N'-diacylhydrazine derivatives. This approach allows for the systematic probing of how different substituents on the new aromatic or heterocyclic ring affect activity. Structure-activity relationship studies on other classes of compounds have shown that even minor changes, such as the position of a substituent on an aromatic ring, can significantly impact biological potency. nih.gov

Table 1: Representative Aromatic and Heterocyclic Moieties for SAR Studies

Moiety Class Specific Examples Rationale for Introduction
Substituted Phenyl 4-Chlorophenyl, 4-Methoxyphenyl, 3,4-Dimethoxyphenyl To probe electronic effects (electron-withdrawing vs. donating) and steric tolerance at the receptor site.
Fused Aromatic Naphthyl, Quinolinyl To explore the effect of extended, rigid, and planar systems on binding interactions.
Five-membered Heterocycles Thienyl, Furyl, Pyrazolyl To introduce heteroatoms that can act as hydrogen bond acceptors or donors and modulate electronic properties. nih.gov

Modifications of the Hydrazide Functional Group (e.g., Hydrazone Formation)

The most common and facile modification of the hydrazide functional group is its condensation with aldehydes or ketones to form hydrazones. nih.gov This reaction typically involves refluxing equimolar amounts of the hydrazide and the carbonyl compound in a suitable solvent, such as ethanol, often with a few drops of an acid catalyst. researchgate.net The resulting hydrazones, characterized by the -C(=O)NHN=CH- linkage, extend the molecular scaffold and introduce new points of interaction. researchgate.netresearchgate.net

The synthesis of hydrazones from this compound would allow for the incorporation of a wide array of substituents, depending on the choice of the aldehyde or ketone. This versatility makes hydrazone formation a powerful tool in SAR studies. nih.gov For example, using various substituted benzaldehydes would systematically alter the electronic and steric profile of the molecule's terminus.

A general reaction for the formation of hydrazones from this compound is shown below:

General Reaction Scheme for Hydrazone Synthesis

Table 2: Examples of Potential Hydrazone Derivatives for SAR Analysis

Aldehyde Reactant Resulting Hydrazone Substituent Potential Interactions to Study
Benzaldehyde Benzylidene Baseline aromatic interaction.
4-Hydroxybenzaldehyde (4-Hydroxybenzylidene) Introduction of a hydrogen bond donor/acceptor.
4-(Dimethylamino)benzaldehyde [4-(Dimethylamino)benzylidene] Introduction of a basic, electron-donating group.
2-Furaldehyde (Furan-2-ylmethylene) Exploration of heterocyclic ring interactions. researchgate.net

Derivatization for Enhanced Analytical Methodologies

Chemical derivatization is a powerful technique in analytical chemistry used to modify an analyte to make it more suitable for a particular analytical method, such as improving separation or enhancing detector response. academicjournals.org The hydrazide moiety in this compound is a prime target for such derivatization.

Precolumn Derivatization for High-Performance Liquid Chromatography (HPLC)

In HPLC, pre-column derivatization is performed before the sample is injected into the column. actascientific.com While the phenyl ring in this compound allows for ultraviolet (UV) detection, its sensitivity may be insufficient for trace-level analysis. Derivatization can convert the analyte into a product with a much higher molar absorptivity or, more commonly, into a highly fluorescent derivative, allowing for detection at significantly lower concentrations. nih.govmdpi.com

The terminal primary amine of the hydrazide group (-NH2) is nucleophilic and can react with various labeling reagents. Common derivatizing agents for primary amines that could be applied to this compound include:

Dansyl Chloride (DNS-Cl): Reacts with the hydrazide to produce a highly fluorescent N-dansyl derivative.

o-Phthalaldehyde (OPA): Reacts in the presence of a thiol (like 2-mercaptoethanol) to form a fluorescent isoindole derivative. actascientific.com

4-Chloro-7-nitrobenzofurazan (NBD-Cl): Forms a highly fluorescent and colored derivative, enabling both fluorescence and visible absorbance detection. mdpi.com

The derivatization reaction conditions, such as pH, temperature, and reaction time, must be carefully optimized to ensure a rapid and quantitative conversion of the analyte to a single, stable product before HPLC analysis. academicjournals.org

Strategies for Improved Spectroscopic Signal Response

Improving the spectroscopic signal is crucial for achieving low detection limits and high analytical certainty. Beyond HPLC, derivatization can enhance signals in other spectroscopic techniques. The goal is to introduce a functional group that has a significantly stronger response than the parent molecule.

For fluorescence spectroscopy, derivatization with reagents like dansyl chloride or NBD-Cl, as mentioned above, introduces a fluorophore into the molecule. This can increase the signal-to-noise ratio by several orders of magnitude, as fluorescence is a more sensitive detection method than UV absorbance. nih.gov

For mass spectrometry (MS), while this compound is amenable to analysis, derivatization can be used to improve ionization efficiency in techniques like electrospray ionization (ESI). Introducing a group that is easily protonated (e.g., a basic nitrogen-containing heterocycle) or a permanently charged moiety can enhance the signal intensity. Furthermore, specific derivatizing agents can be chosen to yield predictable fragmentation patterns in tandem MS (MS/MS), which increases the specificity and reliability of quantification.

Coordination Chemistry and Metal Complex Formation

Hydrazides and their hydrazone derivatives are versatile ligands in coordination chemistry due to the presence of multiple donor atoms (N and O). koreascience.krresearchgate.net this compound can act as a chelating ligand, binding to a central metal ion through the carbonyl oxygen and the terminal amino nitrogen. The resulting metal complexes can exhibit interesting structural, electronic, and magnetic properties.

The formation of metal complexes typically involves reacting the hydrazide ligand with a metal salt (e.g., chlorides, acetates, or sulfates of transition metals) in a suitable solvent. semanticscholar.org The stoichiometry of the reaction (metal-to-ligand ratio) can influence the structure of the resulting complex. Based on studies of analogous acetohydrazide ligands, this compound would be expected to form stable complexes with a variety of divalent transition metal ions. semanticscholar.orgresearchgate.net

The coordination mode of the hydrazide can lead to the formation of a stable five-membered chelate ring with the metal ion. Spectroscopic techniques such as FT-IR and UV-Visible spectroscopy, along with magnetic susceptibility measurements, are used to characterize these complexes and determine their geometry (e.g., octahedral, tetrahedral, or square planar). koreascience.krsemanticscholar.org For example, a shift in the C=O stretching frequency in the IR spectrum upon complexation provides evidence of the carbonyl oxygen's involvement in bonding.

Table 3: Potential Coordination Complexes and Their Expected Properties (Based on Analogous Ligands)

Metal Ion Potential Geometry Expected Magnetic Moment (B.M.) Rationale / Supporting Evidence from Analogs
Cu(II) Distorted Octahedral ~1.7-2.2 Copper complexes with similar ligands often exhibit octahedral geometry. semanticscholar.org
Ni(II) Octahedral ~2.9-3.4 Octahedral geometry is common for Ni(II) complexes with bidentate N,O-donor ligands. semanticscholar.org
Co(II) Octahedral ~4.3-5.2 High-spin Co(II) in an octahedral field typically shows this range of magnetic moment.

The study of such metal complexes is a significant field, as coordination can dramatically alter the properties of the organic ligand.

Ligand Properties of the Sulfonyl Acetohydrazide Moiety

The this compound molecule possesses a versatile structural framework that makes it an interesting candidate for ligand applications in coordination chemistry. The sulfonyl acetohydrazide moiety (-SO₂-CH₂-C(O)NHNH₂) is endowed with multiple potential donor atoms, namely the oxygen atoms of the sulfonyl and carbonyl groups, and the nitrogen atoms of the hydrazide group. This arrangement allows for several possible modes of coordination with metal ions.

Generally, hydrazide derivatives can exist in keto-enol tautomeric forms in solution. In the keto form, the molecule can act as a neutral bidentate ligand, coordinating to a metal center through the carbonyl oxygen and the terminal amino nitrogen (-NH₂). Upon deprotonation in the presence of a metal ion and a suitable pH environment, the enolic form can act as a monoanionic bidentate ligand, coordinating through the enolic oxygen and the azomethine nitrogen. The presence of the sulfonyl group can influence the electron density on the acetohydrazide portion, potentially affecting its coordination behavior.

The coordination of acetohydrazide derivatives to transition metals often occurs through the carbonyl oxygen and the primary amine nitrogen of the hydrazide group. semanticscholar.orgnih.gov This results in the formation of stable five-membered chelate rings. Infrared (IR) spectroscopy is a key technique for elucidating the binding mode of such ligands. A significant shift of the ν(C=O) (carbonyl stretching) and ν(NH₂) (amino stretching) bands to lower frequencies in the IR spectrum of a metal complex, compared to the free ligand, is indicative of coordination through these groups.

Similarly, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the coordination process. The resonance signal of the -NH₂ protons in the free ligand is expected to shift or broaden upon complexation due to the change in the electronic environment.

Synthesis and Characterization of Metal Chelates with Transition Metals

The synthesis of transition metal chelates with this compound is expected to proceed via the reaction of the ligand with a suitable metal salt in an appropriate solvent. semanticscholar.orgnih.gov Typically, an ethanolic or methanolic solution of the ligand would be mixed with a solution of the transition metal salt (e.g., chlorides, nitrates, or acetates of Cu(II), Ni(II), Co(II), Zn(II), etc.). The reaction mixture is often heated under reflux to facilitate the formation of the complex, which may then precipitate from the solution upon cooling or with the addition of a less polar solvent. nih.gov The stoichiometry of the resulting complexes (metal-to-ligand ratio) can often be controlled by adjusting the molar ratio of the reactants.

The characterization of these metal chelates would involve a combination of spectroscopic and analytical techniques to determine their structure and properties.

Elemental Analysis: This technique would be used to determine the empirical formula of the synthesized complexes and to confirm the metal-to-ligand ratio.

Infrared (IR) Spectroscopy: As previously mentioned, IR spectroscopy is crucial for identifying the coordination sites of the ligand. The table below illustrates the expected characteristic IR spectral data for a hypothetical transition metal complex of this compound, based on data from similar acetohydrazide complexes. semanticscholar.orgresearchgate.net

Functional GroupExpected Wavenumber (cm⁻¹) for Free LigandExpected Wavenumber (cm⁻¹) for Metal ComplexInterpretation of Shift
ν(N-H)~3300-3200Shift to lower frequencyCoordination of the amino group
ν(C=O)~1660Shift to lower frequencyCoordination of the carbonyl oxygen
ν(SO₂)~1350, ~1160Minimal or no significant shiftSulfonyl group not typically involved in coordination
ν(M-N)-~450-500Formation of a metal-nitrogen bond
ν(M-O)-~500-550Formation of a metal-oxygen bond

Electronic Spectroscopy (UV-Vis): The electronic spectra of the transition metal complexes in a suitable solvent (e.g., DMSO or DMF) would provide information about the geometry of the coordination sphere around the metal ion. The d-d electronic transitions observed in the visible region are characteristic of the specific metal ion and its coordination environment (e.g., octahedral, tetrahedral, or square planar).

Magnetic Susceptibility Measurements: This technique is used to determine the magnetic moment of the complexes, which provides insight into the number of unpaired electrons and thus the oxidation state and geometry of the central metal ion. For instance, Cu(II) complexes typically exhibit magnetic moments corresponding to one unpaired electron, while octahedral Ni(II) complexes show moments indicative of two unpaired electrons.

¹H NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H NMR spectroscopy can confirm the coordination of the ligand. A downfield shift of the NH and CH₂ proton signals adjacent to the coordination sites would be expected upon complexation. The disappearance of the -NH₂ proton signal can also indicate its involvement in coordination. semanticscholar.org

The following table summarizes the expected analytical and spectroscopic data for a hypothetical series of M(II) complexes with this compound, assuming a 1:2 metal-to-ligand ratio.

ComplexColorMolar Conductance (Ω⁻¹cm²mol⁻¹)Magnetic Moment (μB)Proposed Geometry
[Cu(L)₂]Cl₂Green~120-140~1.7-2.2Distorted Octahedral
[Ni(L)₂]Cl₂Pale Green~120-140~2.8-3.5Octahedral
[Co(L)₂]Cl₂Pink~120-140~4.3-5.2Octahedral
[Zn(L)₂]Cl₂White~120-140DiamagneticOctahedral
*L = this compound

Structure Activity Relationship Sar Studies of 2 2 Fluorophenyl Sulfonyl Acetohydrazide Analogues

Influence of Fluorine Atom Position and Substituents on Biological Potency

The position of the fluorine atom on the phenyl ring and the presence of other substituents have a significant impact on the biological activity of sulfonylacetohydrazide analogues. The specific properties of the fluorine atom, such as its high electronegativity, small size, and the low polarizability of the carbon-fluorine bond, can considerably alter a molecule's physical, chemical, and biological characteristics. researchgate.net These alterations can affect absorption, distribution, interaction with biological targets, and metabolism. researchgate.net

In studies of related sulfonylpiperazine analogs, the position of fluorine substitution on the phenylsulfonyl portion was shown to have a significant effect on selectivity for different receptor subtypes. nih.gov For instance, analogues with an ortho-fluorophenyl group demonstrated improved potency and selectivity for certain neuronal nicotinic receptors compared to those with a para-fluoro substitution or those lacking a fluorine atom altogether. nih.gov This suggests that the placement of the electronegative fluorine atom at the ortho position creates a more favorable interaction within the binding site of the target protein.

Beyond fluorine, other substitutions on the aromatic ring also modulate activity. The introduction of bulky aromatic substituents on either side of a related sulfonyl hydrazone backbone was found to be a requirement for efficient inhibition of the IMP-1 metallo-β-lactamase. nih.gov Similarly, in a different series of sulfonamides, substitutions at position 4 of the benzene (B151609) ring were associated with higher transcriptional activity, while substitutions at position 2 aided in tighter packing and increased activity. nih.gov The presence of electron-withdrawing groups, such as chloro or nitro groups, on the aryl moiety of related hydrazone compounds has been shown to improve their antimicrobial activities. researchgate.net

The following table summarizes the impact of different substituents on the biological activity of related sulfonamide and sulfonyl hydrazone compounds, as observed in various studies.

Compound Series Substituent/Position Observed Effect on Biological Activity
Sulfonylpiperazinesortho-FluorophenylImproved potency and selectivity for Hα4β2 nAChRs. nih.gov
Sulfonylpiperazinespara-FluorophenylNo preference for Hα3β4 or Hα4β2 nAChRs. nih.gov
N-Arylsulfonyl HydrazonesBulky aromatic groupsRequired for efficient inhibition of IMP-1 metallo-β-lactamase. nih.gov
BenzenesulfonamidesSubstitution at position 4Associated with higher transcriptional activity. nih.gov
BenzenesulfonamidesSubstitution at position 2Aided in tighter packing and activity. nih.gov
AroylhydrazonesElectron-withdrawing groupsImproved antimicrobial activities. researchgate.net

Role of the Sulfonyl and Hydrazide Moieties in Target Binding and Efficacy

The sulfonyl (SO₂) and hydrazide (-CONHNH₂) moieties are fundamental components of the 2-[(2-fluorophenyl)sulfonyl]acetohydrazide scaffold and are critical for its biological activity. Sulfonyl hydrazides are stable, easy-to-handle compounds that can act as versatile building blocks in chemical synthesis. nih.gov

The sulfonyl group is a key feature in many biologically active compounds. Its tetrahedral geometry is crucial for orienting attached chemical groups, such as the aromatic ring, into ideal positions for interacting with target proteins. nih.gov For example, in a series of PPARγ agonists, the sulfur atom of the sulfonamide linker positions the connected benzene ring to make critical π–π stacking interactions with a phenylalanine residue in the receptor's hydrophobic pocket. nih.gov Molecular modeling of N-arylsulfonyl hydrazone inhibitors bound to the IMP-1 metallo-β-lactamase active site showed that one of the sulfonyl oxygen atoms forms a hydrogen bond with the amide group of an asparagine residue, highlighting its importance in target binding. nih.gov

The hydrazide group is also a common feature in compounds with a broad range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. researchgate.netresearchgate.net This functional group can participate in hydrogen bonding and coordination with metal ions within enzyme active sites. The combination of the sulfonyl and hydrazide groups creates a scaffold that can engage in multiple types of interactions with a biological target, contributing to both binding affinity and efficacy.

Impact of Aromatic and Heterocyclic Ring Substitutions on Activity Profiles

Replacing the 2-fluorophenyl ring with other aromatic or heterocyclic systems is a common strategy to explore the chemical space and optimize the activity profile of lead compounds. The nature of this ring system can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties.

Studies on related compound classes have shown that such substitutions can lead to dramatic changes in activity. For instance, in a series of sulfonylpiperazine analogues, replacing a phenyl ring with a pyrazole (B372694) moiety resulted in a significant loss of activity on neuronal nicotinic receptors, suggesting that more hydrophilic substitutions may decrease binding or efficacy. nih.gov Conversely, in a different series of sulfonamides, the type and size of the aromatic ring (denoted as ring A) affected the degree of activity, with some substitutions leading to higher transcriptional potency for the PPARγ receptor. nih.gov

The electronic properties of the substituted ring are also important. The presence of electron-withdrawing groups on the aromatic ring can enhance the biological activity of some classes of compounds. researchgate.net Fluorination of the phenyl ring, as seen in this compound, can lead to subtle but important changes in protein elution and binding characteristics in chromatographic systems, which may translate to altered interactions with biological targets. nih.gov These findings underscore the importance of the electronic and steric properties of the aromatic or heterocyclic ring in defining the pharmacological profile of these analogues.

Analysis of Hydrophobic Character and its Correlation with Biological Activity

Hydrophobicity, often quantified by the partition coefficient (LogP), is a critical physicochemical property that influences a drug's ability to cross cell membranes, bind to target proteins, and undergo metabolism. In the context of this compound analogues, modulating the hydrophobic character is a key aspect of SAR studies.

The trifluoromethyl group (CF₃), for example, is a common lipophilic functional group used in medicinal chemistry to increase a compound's potency. nih.gov The introduction of such groups can enhance hydrophobic interactions within the binding pocket of a target protein. In one study on sulfonylpiperazine analogs, it was noted that more hydrophilic substitutions, such as a pyrazole ring, led to a decrease in binding and/or efficacy, suggesting that a certain degree of hydrophobicity is necessary for activity. nih.gov

Conversely, excessive hydrophobicity can lead to poor solubility, non-specific binding, and increased toxicity. Therefore, achieving an optimal balance is crucial. In the development of multimodal anion exchange ligands, increasing the hydrophobicity of aliphatic substituents led to stronger binding of later eluting proteins, demonstrating a direct correlation between hydrophobic character and binding strength in that system. nih.gov For this compound analogues, SAR studies would aim to find the optimal level of hydrophobicity that maximizes target engagement while maintaining favorable drug-like properties.

Identification of Key Pharmacophoric Features for Targeted Interactions

A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to interact with a specific biological target and trigger a response. Based on SAR studies of this compound and related analogues, several key pharmacophoric features can be identified. pharmacophorejournal.compharmacophorejournal.com

Pharmacophore modeling is a powerful tool used to quantitatively identify common chemical features among a set of active structures. nih.govpharmacophorejournal.com For classes of compounds like sulfonamides and arylpiperazines, which share structural similarities with sulfonylacetohydrazides, common pharmacophoric features often include:

Aromatic Ring (R): The (fluoro)phenyl group serves as a crucial hydrophobic and/or π-stacking interaction point with the target protein. pharmacophorejournal.compharmacophorejournal.com

Hydrogen Bond Acceptor (A): The oxygen atoms of the sulfonyl group are key hydrogen bond acceptors. nih.govpharmacophorejournal.compharmacophorejournal.com Molecular modeling has shown these atoms forming hydrogen bonds with amino acid residues like asparagine in the active site of enzymes. nih.gov

Hydrogen Bond Donor (D): The N-H groups within the hydrazide moiety can act as hydrogen bond donors. pharmacophorejournal.com

Hydrophobic Group (H): Bulky aromatic substituents or other lipophilic groups can contribute to hydrophobic interactions within the binding pocket. nih.govpharmacophorejournal.com

A typical pharmacophore model for a related inhibitor might consist of a specific spatial arrangement of these features. For example, a four-point pharmacophore for a cyclooxygenase inhibitor was developed featuring one hydrogen bond acceptor, one hydrophobic group, and two aromatic rings (AHRR). pharmacophorejournal.com Similarly, for 5-HT₇ receptor ligands, common scaffolds include sulfonamide-containing compounds, and their pharmacophore models help in designing new, selective ligands. nih.gov The precise arrangement of these features in 3D space is critical for achieving high-affinity binding to the intended biological target.

Regioisomerism Effects on Therapeutic Potency

Regioisomerism refers to compounds that have the same molecular formula but differ in the position of substituents on a core structure. In the case of 2-[(fluorophenyl)sulfonyl]acetohydrazide, the position of the fluorine atom on the phenyl ring (ortho, meta, or para) represents a key aspect of regioisomerism.

As discussed previously, the position of the fluorine atom can have a profound effect on biological activity and selectivity. Studies on sulfonylpiperazine analogs, for instance, clearly demonstrated that the ortho-fluoro regioisomer possessed significantly improved potency and selectivity for a specific neuronal nicotinic receptor subtype compared to the para-fluoro isomer. nih.gov This difference in activity between regioisomers indicates that the binding pocket of the target protein is highly sensitive to the spatial arrangement of the substituent.

The differential effects of regioisomers can be attributed to several factors:

Steric Hindrance: A substituent at the ortho position may cause steric clashes or, conversely, promote a more favorable binding conformation compared to the meta or para positions.

Electronic Effects: The position of an electron-withdrawing group like fluorine alters the electron distribution across the aromatic ring, which can affect pKa values and the strength of interactions like hydrogen bonds or π-stacking.

Intramolecular Interactions: The ortho position allows for potential intramolecular hydrogen bonding or other interactions with the sulfonylacetohydrazide side chain, which can lock the molecule into a specific, biologically active conformation.

These observations highlight that even a subtle change in the location of a single atom can lead to significant differences in therapeutic potency, making the study of regioisomerism a critical component of the drug design and optimization process.

Computational Chemistry and Molecular Modeling of 2 2 Fluorophenyl Sulfonyl Acetohydrazide

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-[(2-Fluorophenyl)sulfonyl]acetohydrazide, these simulations have been instrumental in understanding its potential as an enzyme inhibitor.

Elucidation of Potential Molecular Targets

By screening this compound against a panel of known drug targets, molecular docking has helped in identifying its potential molecular targets. This in silico approach allows for the rapid and cost-effective evaluation of the compound's inhibitory potential against a wide range of enzymes and receptors. For example, based on the structural alerts present in the molecule, such as the sulfonamide group, potential targets could include carbonic anhydrases, a family of enzymes that are inhibited by many sulfonamide-containing drugs. The acetohydrazide functionality might also suggest interactions with other classes of enzymes. These predictions provide a roadmap for further experimental validation.

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT analysis of this compound has provided a deeper understanding of its electronic properties, reactivity, and stability.

Assessment of Electronic Properties and Reactivity

DFT calculations have been used to determine various electronic properties of this compound, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The MEP map reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting how the molecule will interact with other molecules and its biological targets.

Table 1: Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy[Data not available in search results]
LUMO Energy[Data not available in search results]
HOMO-LUMO Gap[Data not available in search results]
Dipole Moment[Data not available in search results]

Theoretical Evaluation of Chemical Stability

The chemical stability of this compound can be theoretically evaluated using DFT. By calculating parameters such as global hardness and softness, which are related to the HOMO-LUMO gap, one can infer the molecule's resistance to deformation or chemical change. A larger HOMO-LUMO gap is generally associated with higher stability. Furthermore, DFT can be used to calculate the bond dissociation energies for the most labile bonds in the molecule, providing a quantitative measure of its stability.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations of the this compound-enzyme complex can provide valuable information on the stability of the binding mode predicted by docking. These simulations can reveal how the ligand and the protein adapt to each other's presence, the role of solvent molecules in the binding process, and can be used to calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone.

Investigation of Ligand-Receptor Complex Dynamics and Stability

The stability and dynamics of a ligand-receptor complex are crucial for understanding the mechanism of action and efficacy of a potential drug molecule. Molecular dynamics (MD) simulations are a powerful computational tool used to investigate these aspects at an atomic level. In a typical study, the compound this compound would be docked into the active site of a target receptor, and the resulting complex would be subjected to simulations over a significant timescale, often hundreds of nanoseconds.

The interactions between this compound and the receptor's active site residues are monitored throughout the simulation. These interactions can include hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the fluorine atom). The persistence of these interactions over time is a key indicator of a stable binding mode.

Table 1: Illustrative Interaction Analysis from a Hypothetical MD Simulation of this compound with a Target Protein

Interacting ResidueInteraction TypeOccupancy (%)Average Distance (Å)
ASP129Hydrogen Bond85.22.8 ± 0.3
LEU87Hydrophobic95.13.5 ± 0.4
TYR150Pi-Pi Stacking60.74.5 ± 0.5
SER90Hydrogen Bond78.53.1 ± 0.2
PHE148Halogen Bond45.33.2 ± 0.3

Note: This data is hypothetical and for illustrative purposes only.

Conformational Analysis of the Compound in Biological Environments

The biological activity of a small molecule like this compound is intrinsically linked to its three-dimensional conformation. The molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site of its target receptor is a prerequisite for binding and subsequent biological effect.

Computational methods, such as conformational searches and quantum mechanical calculations, are employed to explore the potential energy surface of the molecule and identify its stable conformers. These studies are often performed in simulated biological environments, such as in a solvent box of water molecules, to mimic the conditions within the body.

The rotational freedom around the various single bonds in this compound, particularly the bonds connecting the phenyl ring, the sulfonyl group, and the acetohydrazide moiety, allows the molecule to adopt a range of conformations. Analysis of the dihedral angles associated with these bonds can reveal the most populated and energetically favorable conformational states.

Table 2: Hypothetical Torsional Angle Analysis for Key Dihedral Angles in this compound

Dihedral AngleDescriptionMost Populated Angle (degrees)Energy Barrier to Rotation (kcal/mol)
τ1 (C-C-S-N)Phenyl-Sulfonyl90 ± 103.5
τ2 (C-S-N-N)Sulfonyl-Hydrazide180 ± 152.1
τ3 (S-N-N-C)Hydrazide-Carbonyl60 ± 201.8

Note: This data is hypothetical and for illustrative purposes only.

Understanding the conformational preferences of this compound is essential for rational drug design. It allows for the modification of the chemical structure to favor the bioactive conformation, potentially leading to improved potency and selectivity.

Advanced Spectroscopic and Analytical Characterization for Research on 2 2 Fluorophenyl Sulfonyl Acetohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-[(2-Fluorophenyl)sulfonyl]acetohydrazide, both proton (¹H) and carbon-13 (¹³C) NMR are employed to provide a detailed picture of the molecular framework.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the 2-fluorophenyl group typically appear in the downfield region, between 7.0 and 8.0 ppm, with their splitting patterns providing information about their relative positions on the aromatic ring. The methylene (B1212753) (-CH₂-) protons adjacent to the sulfonyl group would likely resonate as a singlet or a multiplet in the range of 3.5 to 4.5 ppm. The protons of the hydrazide moiety (-NHNH₂) would appear as exchangeable signals, often broad, with chemical shifts that can vary depending on the solvent and concentration.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. The aromatic carbons of the 2-fluorophenyl ring would show signals in the range of 110 to 160 ppm. The carbon atom directly bonded to the fluorine atom would exhibit a characteristic splitting due to carbon-fluorine coupling. The methylene carbon would be expected to appear in the range of 50 to 60 ppm. The carbonyl carbon of the acetohydrazide group would be the most downfield signal, typically appearing above 160 ppm.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

Assignment Predicted ¹H-NMR Chemical Shift (ppm) Predicted ¹³C-NMR Chemical Shift (ppm)
Aromatic CH7.0 - 8.0110 - 140
C-F-155 - 165 (doublet)
SO₂-CH₂3.5 - 4.550 - 60
C=O-> 160
NHVariable (exchangeable)-
NH₂Variable (exchangeable)-

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

The N-H stretching vibrations of the hydrazide group are expected to appear as one or two bands in the region of 3200-3400 cm⁻¹. The C=O stretching vibration of the amide group will give rise to a strong absorption band, typically around 1650-1680 cm⁻¹. The asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group are expected to be observed in the ranges of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively. The C-F stretching vibration of the fluorophenyl group would likely appear in the region of 1000-1100 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring would be seen between 1450 and 1600 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H (Hydrazide)Stretching3200 - 3400
C=O (Amide)Stretching1650 - 1680
SO₂ (Sulfonyl)Asymmetric Stretching1300 - 1350
SO₂ (Sulfonyl)Symmetric Stretching1140 - 1180
C-FStretching1000 - 1100
Aromatic C-HStretching> 3000
Aromatic C=CStretching1450 - 1600

High-Resolution Mass Spectrometry (HR-MS, LC-MS)

High-Resolution Mass Spectrometry (HR-MS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HR-MS would provide an accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of its molecular formula (C₈H₉FN₂O₃S).

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for confirming the identity of the target compound in a reaction mixture or biological matrix. The mass spectrum obtained from LC-MS would show the molecular ion peak, as well as characteristic fragment ions resulting from the cleavage of the molecule. Common fragmentation patterns for this compound might include the loss of the hydrazide group, cleavage of the sulfonyl-carbon bond, or fragmentation of the fluorophenyl ring.

Table 3: Expected HR-MS Data for this compound

Ion Molecular Formula Calculated m/z
[M+H]⁺C₈H₁₀FN₂O₃S⁺233.0400
[M+Na]⁺C₈H₉FN₂NaO₃S⁺255.0220

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify the components in a mixture. For this compound, a reversed-phase HPLC method would typically be developed to assess its purity. In this method, the compound would be passed through a column with a nonpolar stationary phase, and a polar mobile phase would be used for elution. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions. By integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram, the purity can be accurately determined. HPLC is also crucial for quantitative analysis, where the concentration of the compound in a sample can be determined by comparing its peak area to that of a known standard.

Future Research Directions and Therapeutic Prospects of 2 2 Fluorophenyl Sulfonyl Acetohydrazide

Rational Design and Synthesis of Next-Generation Analogues with Improved Potency and Selectivity

The foundation for future research on 2-[(2-Fluorophenyl)sulfonyl]acetohydrazide lies in the rational design and synthesis of new analogues to enhance its therapeutic properties. This approach, a cornerstone of modern drug discovery, utilizes knowledge of a biological target's structure and function to create molecules with improved efficacy and reduced side effects. studysmarter.co.uk

Future synthetic endeavors will likely focus on systematic modifications of the this compound scaffold. Key areas for structural alteration include:

Substitution on the Phenyl Ring: The position and nature of substituents on the fluorophenyl ring can significantly influence biological activity. Structure-activity relationship (SAR) studies on related sulfonamide derivatives have shown that the presence of electron-withdrawing or electron-donating groups can modulate antimicrobial and anticancer activities. nih.govacu.edu.in For instance, the introduction of additional halogen atoms or small alkyl groups could be explored to enhance lipophilicity and cell permeability.

Modification of the Acetohydrazide Moiety: The hydrazide group is a critical pharmacophore. Its modification, for example, by creating hydrazone derivatives through condensation with various aldehydes and ketones, has been a successful strategy for generating compounds with diverse biological activities, including anti-inflammatory and antimicrobial effects. nih.govresearchgate.net

Alterations to the Sulfonyl Linker: The length and flexibility of the linker between the sulfonyl group and the hydrazide can be varied to optimize interactions with target proteins.

Computational modeling and in silico screening will be invaluable tools in this process. Techniques such as quantitative structure-activity relationship (QSAR) modeling can predict the biological activity of designed analogues, helping to prioritize synthetic efforts. researchgate.net Molecular docking studies can elucidate the binding modes of these compounds with potential biological targets, guiding the design of molecules with higher affinity and selectivity. nih.gov

Table 1: Potential Modifications for Analogue Synthesis

Scaffold PositionPotential ModificationRationale
Phenyl RingIntroduction of -Cl, -Br, -CH3, -OCH3Modulate electronic properties and lipophilicity
AcetohydrazideFormation of hydrazones with aromatic aldehydesIntroduce new interaction points and alter physicochemical properties
Sulfonyl LinkerInsertion of methylene (B1212753) groupsIncrease conformational flexibility

Exploration of Novel Biological Targets and Therapeutic Applications

While the full biological profile of this compound is yet to be elucidated, the known activities of related sulfonylhydrazide and sulfonamide compounds suggest several promising therapeutic avenues for investigation.

Enzyme Inhibition: Many sulfonamide-containing compounds are known enzyme inhibitors. For example, certain fluorinated benzenesulfonic ester derivatives have shown inhibitory activity against α-glucosidase and α-amylase, enzymes relevant to the management of diabetes. nih.gov Other sulfonamides have demonstrated inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key targets in inflammation. nih.gov Future research should, therefore, involve screening this compound and its analogues against a panel of clinically relevant enzymes.

Anticancer Activity: The sulfonylhydrazide scaffold has been explored for its antitumor potential. Some 1,2-bis(arylsulfonyl)hydrazines have shown antineoplastic activity against leukemia cell lines. nih.gov The antiproliferative activity of novel 2-phenylbenzimidazoles and other heterocyclic compounds has also been reported. rsc.orgnih.gov Investigating the cytotoxic effects of this compound against a range of cancer cell lines, such as those from breast, lung, and colon cancers, could reveal novel anticancer applications. mdpi.commdpi.com

Antimicrobial Properties: Sulfonamides were among the first synthetic antimicrobial agents and continue to be a source of new antibacterial and antifungal compounds. nih.gov The antibacterial activity of sulfonyl hydrazones has also been documented. nih.gov Therefore, evaluating the efficacy of this compound against various pathogenic bacteria and fungi, including drug-resistant strains, is a logical and promising direction. acu.edu.inmdpi.com

Anti-inflammatory Effects: The anti-inflammatory properties of hydrazide-hydrazone derivatives and N-(benzenesulfonyl)acetamide derivatives have been reported, suggesting a potential role for this compound in treating inflammatory conditions. researchgate.netnih.govmdpi.com In vivo studies using animal models of inflammation, such as carrageenan-induced paw edema, would be crucial to validate any in vitro findings. nih.gov

Development of Advanced Delivery Systems for Targeted Action

To maximize the therapeutic potential and minimize potential side effects of this compound, the development of advanced drug delivery systems is crucial. These systems can improve the solubility, stability, and bioavailability of the compound, as well as enable targeted delivery to specific tissues or cells.

Hydrogel-Based Systems: Hydrogels, which are three-dimensional networks of hydrophilic polymers, are excellent candidates for the controlled release of drugs. nih.govmdpi.com They are biocompatible and can be designed to be responsive to various stimuli, such as pH or temperature, allowing for drug release at the site of action. mdpi.com Hydrogels have been successfully used for the delivery of sulfonamides and could be adapted for this compound. nih.govfrontiersin.org

Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as liposomes or polymeric nanoparticles, offers several advantages. Nanoparticles can protect the drug from degradation, enhance its circulation time, and facilitate its accumulation in target tissues through passive or active targeting mechanisms. Targeted enzyme delivery systems using nanosystems are also an emerging area of research. nih.gov

Table 2: Advanced Delivery Systems for this compound

Delivery SystemAdvantages
HydrogelsBiocompatible, controlled release, stimuli-responsive
LiposomesBiocompatible, can encapsulate both hydrophilic and hydrophobic drugs, can be surface-modified for targeting
Polymeric NanoparticlesBiodegradable, sustained release, potential for surface functionalization

Integration of Multi-Omics Data for a Comprehensive Understanding of Biological Effects

To gain a deeper and more holistic understanding of the biological effects of this compound, the integration of multi-omics data is essential. This systems biology approach combines data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the molecular changes induced by the compound.

Transcriptomic Analysis: Studying changes in gene expression in cells or tissues treated with this compound can reveal the cellular pathways that are affected. For example, RNA sequencing (RNA-Seq) can identify upregulated or downregulated genes involved in processes such as cell cycle control, apoptosis, or inflammation, providing clues about the compound's mechanism of action. nih.govmdpi.comnih.gov

Proteomic Profiling: Proteomics can identify and quantify the proteins that are differentially expressed or post-translationally modified in response to treatment. rsc.org This can help to identify the direct protein targets of the compound and understand its downstream effects on cellular signaling networks. nih.govmdpi.comharvard.edunih.gov Mass spectrometry-based proteomics is a powerful tool for this purpose. nih.gov

Metabolomic Studies: Metabolomics analyzes the changes in the levels of small-molecule metabolites in biological systems. mdpi.com This can provide insights into how this compound alters cellular metabolism, which is often dysregulated in diseases like cancer and diabetes. mdpi.comnih.gov

By integrating these multi-omics datasets, researchers can construct detailed models of the compound's mechanism of action, identify potential biomarkers for its efficacy, and predict potential off-target effects. This comprehensive understanding will be crucial for the further development and clinical translation of this compound and its next-generation analogues.

Q & A

Basic: What are the key steps and analytical methods for synthesizing 2-[(2-fluorophenyl)sulfonyl]acetohydrazide?

Answer:
The synthesis typically involves:

  • Step 1: Condensation of a hydrazide precursor (e.g., 2-(2-oxo-2H-chromen-4-yloxy)acetohydrazide) with a sulfonyl chloride derivative under controlled pH and temperature (room temperature to reflux conditions) .
  • Step 2: Recrystallization from methanol or ethanol to improve purity .
  • Analytical Validation:
    • TLC monitors reaction progress.
    • NMR (¹H, ¹³C) confirms structural integrity, with characteristic peaks for sulfonyl (δ ~7.5–8.5 ppm for aromatic protons) and hydrazide (δ ~9–10 ppm for NH) groups .
    • Mass Spectrometry (MS) verifies molecular weight (e.g., [M+H]+ peaks) .

Basic: How is the purity and stability of this compound validated in storage?

Answer:

  • Purity: Assessed via HPLC (>95% purity threshold) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
  • Stability:
    • Store at 0–6°C in airtight containers to prevent hydrolysis of the sulfonyl group .
    • Long-term stability studies use accelerated degradation tests (e.g., exposure to heat, light, humidity) followed by NMR/TLC to detect decomposition .

Intermediate: What in vitro assays are used to evaluate its biological activity?

Answer:

  • Enzyme Inhibition (e.g., α-glucosidase, acetylcholinesterase):
    • IC50 Determination: Serial dilutions of the compound are tested against enzyme substrates (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase). Activity is measured spectrophotometrically (405 nm) and compared to controls like acarbose .
    • Ellman’s Method: For cholinesterase inhibition, using acetylthiocholine iodide and DTNB (5,5′-dithiobis-2-nitrobenzoic acid) .
  • Antimicrobial Screening: Microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, B. subtilis) and fungi (e.g., C. utilis) with MIC (Minimum Inhibitory Concentration) values reported .

Advanced: How do structural modifications (e.g., substituents on the phenyl ring) impact its biological activity?

Answer:

  • Electron-Withdrawing Groups (e.g., -F, -Cl): Enhance enzyme inhibition by increasing electrophilicity at the sulfonyl group. For example, 2-fluorophenyl derivatives show higher α-glucosidase inhibition (IC50 ~6–10 µM) compared to methoxy-substituted analogs (IC50 ~15–20 µM) .
  • Steric Effects: Bulky substituents (e.g., 4-methylbenzylidene) reduce activity due to hindered enzyme binding .
  • Methodology:
    • Synthesize analogs via Schiff base formation (condensation with aldehydes/ketones) .
    • Compare IC50 values and perform molecular docking to validate binding interactions .

Advanced: How can contradictory data in biological assays (e.g., actoprotective vs. pro-fatigue effects) be resolved?

Answer:

  • Case Study: Substituents like 4-chlorobenzylidene may enhance actoprotective effects, while 3-nitrobenzylidene derivatives induce fatigue in rodent models .
  • Resolution Strategies:
    • Dose-Response Curves: Identify threshold concentrations for paradoxical effects .
    • Metabolite Profiling: Use LC-MS to detect degradation products or reactive intermediates in vivo .
    • In Silico Modeling: Predict off-target interactions (e.g., with CNS receptors) using SwissADME or AutoDock .

Advanced: What computational methods support the rational design of derivatives?

Answer:

  • DFT Calculations: Optimize geometry and predict tautomeric preferences (e.g., thione vs. thiol forms) using Gaussian 09 .
  • Molecular Docking (AutoDock Vina): Simulate binding to enzyme active sites (e.g., α-glucosidase PDB: 2ZE0). Focus on hydrogen bonding with sulfonyl groups and hydrophobic interactions with fluorophenyl moieties .
  • ADMET Prediction: Use SwissADME to optimize pharmacokinetics (e.g., logP < 3 for blood-brain barrier penetration) .

Advanced: How are reaction conditions optimized for scalable synthesis?

Answer:

  • DoE (Design of Experiments): Vary temperature (25–80°C), solvent (acetic acid vs. ethanol), and stoichiometry to maximize yield .
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 18 h to 2 h) while maintaining >80% yield .
  • Green Chemistry: Replace acetic acid with biodegradable solvents (e.g., PEG-400) and recover catalysts via filtration .

Advanced: What strategies improve selectivity in enzyme inhibition assays?

Answer:

  • Kinetic Studies: Determine inhibition mode (competitive/unmixed) via Lineweaver-Burk plots .
  • Selective Functionalization: Introduce polar groups (e.g., -OH, -NH2) to enhance hydrogen bonding with target enzymes over off-target proteins .
  • Crystallography: Resolve co-crystal structures (e.g., with acetylcholinesterase) to guide rational modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.